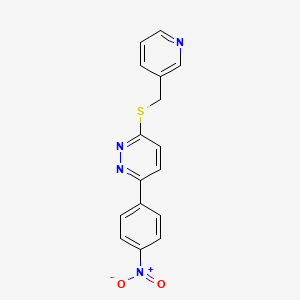

3-(4-Nitrophenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-Nitrophenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine is a chemical compound that belongs to the pyridazine family. It has been extensively studied for its potential applications in various scientific research areas, including medicinal chemistry, biochemistry, and pharmacology.

Wissenschaftliche Forschungsanwendungen

Chemistry and Biological Activities

3-(4-Nitrophenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine and its derivatives have been explored for their potential in various scientific research areas, particularly focusing on their chemical synthesis and biological activities. These compounds are part of broader investigations into pyridazine derivatives, which have demonstrated promising results as anti-Alzheimer and anti-COX2 reagents. The synthesis of these compounds involves complex chemical reactions aiming to produce heterocyclic compounds with significant biological activities. For instance, the reaction of certain bipyridine carbonitriles with iodomethane and hydrazine hydrate has led to the development of derivatives with potential anti-Alzheimer and anti-COX2 properties (Attaby et al., 2009).

Antioxidant and Anti-inflammatory Properties

Further research into the chemistry of pyridazine derivatives, specifically involving the synthesis of pyrimidine-2-thiol, pyrazole, and pyran derivatives from chalcones, has unveiled their antioxidant and anti-inflammatory activities. These studies emphasize the role of pyridazine derivatives in chemotherapeutic applications, showcasing their potential in inhibiting inflammation and oxidative stress, which are critical factors in various diseases (Shehab et al., 2018).

Novel Heterocyclic Systems

The development of new heterocyclic systems, such as pyrido[3′,2′:4,5]thieno[2,3-c]cinnolines, through the alkylation of cyanopyridine-thiones and subsequent chemical transformations, highlights the versatility of pyridazine derivatives in synthesizing complex heterocycles. These novel compounds expand the chemical space for potential therapeutic agents and contribute to the diversity of heterocyclic chemistry (Artemov et al., 1998).

Anti-anoxic Activity

Research into 4-arylpyridine and 4-arylpyridazine derivatives has also revealed their anti-anoxic activity, suggesting their potential as cerebral protective agents. The synthesis of these compounds involves novel methodologies that result in compounds showing significant anti-anoxic effects, indicating their potential in treating conditions associated with oxygen deprivation in the brain (Kuno et al., 1993).

Antibacterial Activity

The synthesis of thieno[2,3-c]pyridazines using ethoxycarbonylthieno[2,3-c]pyridazine as a starting material has led to the discovery of novel compounds with significant antibacterial activities. These findings underscore the potential of pyridazine derivatives in developing new antibacterial agents, contributing to the ongoing search for effective treatments against bacterial infections (Al-Kamali et al., 2014).

Eigenschaften

IUPAC Name |

3-(4-nitrophenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O2S/c21-20(22)14-5-3-13(4-6-14)15-7-8-16(19-18-15)23-11-12-2-1-9-17-10-12/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QELSSMJNJKHQMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CSC2=NN=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(3,4-Difluorobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2703036.png)

![Tert-butyl 2-{3-methyl[(3-methyl[1,2,4]triazolo[4,3-a]pyridin-6-yl)sulfonyl]anilino}acetate](/img/structure/B2703040.png)

![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2703044.png)

![2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2703046.png)

![N-(4-acetamidophenyl)-2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2703048.png)

![[4-[(2-Chloro-4-fluorophenyl)methyl]piperazin-1-yl]-(5-chloro-2-methylsulfanylpyrimidin-4-yl)methanone](/img/structure/B2703059.png)